8-(3-hydroxy-2-methylbenzoyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid
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Description
Compounds of this type belong to a class of organic compounds known as diazaspirodecane derivatives. These are organic compounds containing a spirodecane moiety substituted by two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid involves several steps and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a spirodecane core, which is a type of cyclic structure. The presence of nitrogen atoms in the ring introduces additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex and are often influenced by factors such as temperature, pressure, and the presence of catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, some may be solids at room temperature, while others may be liquids .Safety and Hazards
Properties
IUPAC Name |
8-(3-hydroxy-2-methylbenzoyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-12-13(4-3-5-15(12)21)16(22)20-8-6-18(7-9-20)10-14(17(23)24)19(2)11-18/h3-5,14,21H,6-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAADDLUJDCERPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N2CCC3(CC2)CC(N(C3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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